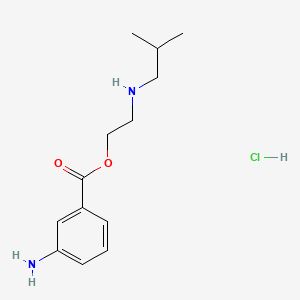

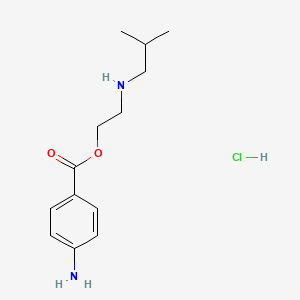

Butethamine hydrochloride

Vue d'ensemble

Description

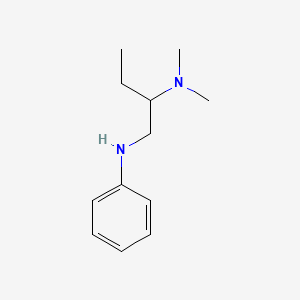

Le chlorhydrate de butéthamine est un anesthésique local qui est un ester de l'acide para-aminobenzoïque. Il était autrefois utilisé en dentisterie en raison de sa toxicité diminuée et de sa vitesse d'action accrue par rapport à la procaïne . Le composé est connu pour son efficacité à fournir une anesthésie locale avec moins d'effets secondaires.

Méthodes De Préparation

La synthèse du chlorhydrate de butéthamine implique plusieurs étapes :

Réaction initiale : L'isobutyl-aminoéthanol réagit avec le chlorure de p-nitrobenzoyle en présence d'hydroxyde de sodium dans l'eau. La réaction est maintenue à une température comprise entre 30 °C et 40 °C.

Extraction : Le mélange réactionnel est extrait à l'éther, et l'éther est évaporé pour obtenir le p-nitrobenzoate d'isobutyl-aminoéthyle.

Réduction : Cet intermédiaire est ensuite réduit en utilisant de l'étain et de l'acide chlorhydrique concentré à environ 70 °C. Le produit de réduction est traité avec de l'hydroxyde de sodium et refroidi à 15 °C.

Purification : L'huile résultante est extraite à l'éther, filtrée et évaporée à sec.

Analyse Des Réactions Chimiques

Le chlorhydrate de butéthamine subit diverses réactions chimiques :

Oxydation et réduction : Le composé peut être réduit en utilisant de l'étain et de l'acide chlorhydrique, comme mentionné dans les méthodes de préparation.

Réactions de substitution : Le groupe ester du chlorhydrate de butéthamine peut subir des réactions de substitution nucléophile.

Les réactifs couramment utilisés dans ces réactions comprennent l'étain, l'acide chlorhydrique, l'hydroxyde de sodium et l'éther. Les principaux produits formés à partir de ces réactions sont l'amine réduite et l'acide carboxylique et l'alcool hydrolysés.

4. Applications de la recherche scientifique

Le chlorhydrate de butéthamine a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l'étude de l'hydrolyse des esters et des réactions de réduction.

Biologie : Les propriétés anesthésiques locales du composé le rendent utile dans les études biologiques impliquant le blocage nerveux et la gestion de la douleur.

Médecine : Bien qu'il ne soit plus largement utilisé, il a une importance historique en anesthésie dentaire.

Industrie : Il sert de matériau de référence dans l'industrie pharmaceutique pour le développement et les tests de nouveaux anesthésiques locaux

5. Mécanisme d'action

Le chlorhydrate de butéthamine exerce ses effets en bloquant les canaux sodiques dans les cellules nerveuses, empêchant l'initiation et la propagation des impulsions nerveuses. Cette action entraîne un engourdissement localisé et un soulagement de la douleur. Les cibles moléculaires sont les canaux sodiques dépendants du voltage, et la voie implique l'inhibition de l'afflux d'ions sodium, qui est essentiel à la transmission du signal nerveux .

Applications De Recherche Scientifique

Butethamine Hydrochloride has several applications in scientific research:

Chemistry: It is used as a model compound in studying ester hydrolysis and reduction reactions.

Biology: The compound’s local anesthetic properties make it useful in biological studies involving nerve block and pain management.

Medicine: Although no longer widely used, it has historical significance in dental anesthesia.

Industry: It serves as a reference material in the pharmaceutical industry for the development and testing of new local anesthetics

Mécanisme D'action

Butethamine Hydrochloride exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The molecular targets are the voltage-gated sodium channels, and the pathway involves the inhibition of sodium ion influx, which is essential for nerve signal transmission .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de butéthamine est similaire à d'autres anesthésiques locaux tels que la procaïne et la lidocaïne. Il est unique en raison de :

Toxicité inférieure : Par rapport à la procaïne, le chlorhydrate de butéthamine a une toxicité réduite.

Début d'action plus rapide : Il fournit une anesthésie plus rapide que certains autres anesthésiques locaux.

Des composés similaires incluent :

Procaïne : Un autre ester de l'acide para-aminobenzoïque utilisé comme anesthésique local.

Lidocaïne : Un anesthésique local de type amide avec une durée d'action plus longue.

Benzocaïne : Un anesthésique local couramment utilisé dans les applications topiques.

Propriétés

IUPAC Name |

2-(2-methylpropylamino)ethyl 4-aminobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-10(2)9-15-7-8-17-13(16)11-3-5-12(14)6-4-11;/h3-6,10,15H,7-9,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKDNMZXRXKLOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCOC(=O)C1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203826 | |

| Record name | Butethamine hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-68-4 | |

| Record name | Ethanol, 2-[(2-methylpropyl)amino]-, 1-(4-aminobenzoate), hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butethamine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butethamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butethamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butethamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butethamine hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTETHAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M63DKI91K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

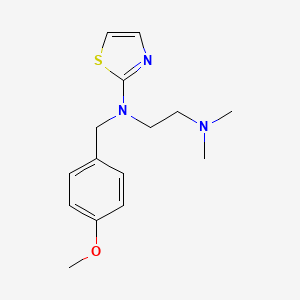

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.